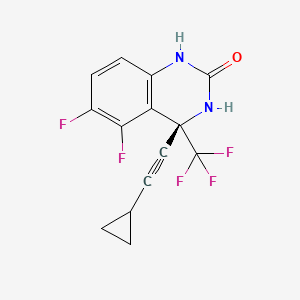

(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one

Übersicht

Beschreibung

DPC 963, auch bekannt als (S)-5,6-Difluor-4-Cyclopropylethynyl-4-Trifluormethyl-3,4-Dihydro-2(1H)-chinazolinon, ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor der zweiten Generation. Es wird hauptsächlich zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV) eingesetzt. Diese Verbindung ist bekannt für ihre starke Aktivität gegen das HIV-1-Retrovirus und wurde ausgiebig auf ihre antiviralen Eigenschaften untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DPC 963 umfasst mehrere Schlüsselschritte:

Kondensation: 2'-Amino-5'-chlor-2,2,2-trifluoracetophenon wird in Gegenwart von Dimethylaminopyridin mit Trimethylsilylisocyanat kondensiert.

Desilylierung: Das resultierende Produkt wird mit Tetrabutylammoniumfluorid desilyliert, um ein Chinazolin-Derivat zu liefern.

Dehydratisierung: Der tertiäre Alkohol des Chinazolin-Derivats wird unter Verwendung von Molekularsieben in siedendem Toluol dehydriert, um ein Imin zu bilden.

Addition: Lithiumcyclopropylacetylid wird in Gegenwart von Bortrifluoridetherat zu dem Imin addiert, um einen racemischen Addukt zu liefern.

Isolierung: Das gewünschte (S)-Enantiomer wird unter Verwendung chiraler Hochleistungsflüssigkeitschromatographie (HPLC) isoliert.

Industrielle Produktionsmethoden

Die industrielle Produktion von DPC 963 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Kristallisation und Chromatographie ist unerlässlich, um das für pharmazeutische Anwendungen geeignete Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DPC 963 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Dreifachbindung der Cyclopropylethynylgruppe in ein Olefin umwandeln.

Substitution: Substitutionsreaktionen können an der Trifluormethylgruppe oder am Chinazolinonring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid wird häufig als Reduktionsmittel verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptsächlich gebildete Produkte

Hydroxylierte Derivate: Durch Oxidation gebildet.

Olefin-Derivate: Durch Reduktion gebildet.

Substituierte Chinazolinone: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

DPC 963 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

DPC 963 übt seine Wirkung aus, indem es das Reverse-Transkriptase-Enzym von HIV-1 hemmt. Dieses Enzym ist für die Replikation des Virus entscheidend, und seine Hemmung verhindert die Synthese viraler DNA aus RNA. Die Verbindung bindet an eine spezifische Stelle am Reverse-Transkriptase-Enzym, wodurch eine Konformationsänderung verursacht wird, die seine Aktivität reduziert. Dies führt letztendlich zu einer Abnahme der viralen Replikation und Belastung .

Wirkmechanismus

DPC 963 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the synthesis of viral DNA from RNA. The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces its activity. This ultimately leads to a decrease in viral replication and load .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Efavirenz: Ein weiterer nicht-nukleosidischer Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV eingesetzt wird.

DPC 961: Eine eng verwandte Verbindung mit ähnlichen antiviralen Eigenschaften.

DPC 083: Ein weiterer nicht-nukleosidischer Reverse-Transkriptase-Inhibitor der zweiten Generation.

Einzigartigkeit von DPC 963

DPC 963 ist aufgrund seiner hohen Potenz und Selektivität für die HIV-1-Reverse-Transkriptase einzigartig. Es hat sich gegen Stämme des Virus gezeigt, die gegen andere nicht-nukleosidische Reverse-Transkriptase-Inhibitoren resistent sind. Darüber hinaus sorgt sein trifluormethylhaltiges quartäres Kohlenstoffzentrum für eine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu ähnlichen Verbindungen .

Biologische Aktivität

The compound (4S)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 295.19 g/mol

Structural Features

The compound features:

- A cyclopropylethynyl group that may enhance lipophilicity and biological interaction.

- Difluoro and trifluoromethyl groups that can influence electronic properties and stability.

Antiviral Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antiviral activity. Specifically, this compound has shown potential against HIV and other viral infections. Studies suggest that this compound selectively targets HIV-infected cells, leading to cytotoxic effects while sparing healthy cells .

Antitumor Activity

Quinazoline derivatives are known for their antitumor properties. The presence of the cyclopropylethynyl moiety in this compound may enhance its ability to inhibit tumor growth. Experimental data suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cell viability in cancerous cells and viral replication in infected cells.

Study 1: Antiviral Efficacy

In a controlled study, this compound was administered to HIV-infected cell cultures. The results demonstrated a dose-dependent reduction in viral load, with minimal cytotoxicity observed in non-infected cells. This suggests a selective action against HIV-infected cells .

Study 2: Antitumor Activity

Another study evaluated the compound's effects on various cancer cell lines. Treatment with this compound resulted in significant apoptosis rates compared to control groups. The study highlighted the compound's potential as an anticancer agent due to its ability to trigger programmed cell death pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4S)-6-Fluoroquinazolinone | Fluoro group instead of trifluoromethyl | Moderate antitumor activity |

| (4S)-6-Chloroquinazolinone | Chloro group at position 6 | Antiviral activity against HSV |

| (4S)-6-Bromoquinazolinone | Bromo group instead of trifluoro | Lower cytotoxicity but similar antiviral effects |

This table illustrates how variations in structural features can significantly influence the biological activities of related compounds.

Eigenschaften

IUPAC Name |

(4S)-4-(2-cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNJQJJFXFJVCX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175700 | |

| Record name | DPC 963 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-90-8 | |

| Record name | DPC 963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC 963 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPC-963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW2AAG1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.